2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol
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Overview
Description
2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL is a chemical compound that belongs to the class of piperidinol derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidinol derivatives.
Scientific Research Applications
2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and resins.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways Involved: It modulates the inflammatory pathway by reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-METHYLSULFONYLPHENYL)BENZIMIDAZOLE: Evaluated for its selective cyclooxygenase-2 inhibitory activity.
Uniqueness
2-METHYL-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINOL is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H19NO3S |
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Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11-12,15H,7-9H2,1-2H3 |
InChI Key |
NOKADRRUIYQFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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